Iscotrizinol: A Technical Deep Dive into its UV Absorption and Energy Dissipation Mechanism
Iscotrizinol: A Technical Deep Dive into its UV Absorption and Energy Dissipation Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iscotrizinol, also known as Diethylhexyl Butamido Triazone or Uvasorb HEB, is a highly effective and photostable organic UV filter.[1][2][3] Its chemical structure, belonging to the triazine class, is specifically designed for the absorption of high-energy UVB and a portion of UVA II radiation, with a peak absorption at approximately 310 nm.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Iscotrizinol's function as a sunscreen agent. It details the principles of its UV absorption, the intricate pathways of energy dissipation that contribute to its remarkable photostability, and standardized protocols for its experimental evaluation.
Chemical and Physical Properties
Iscotrizinol is a large, oil-soluble organic molecule, which limits its skin penetration.[4] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl)benzoate | [5] |
| CAS Number | 154702-15-5 | [1] |
| Molecular Formula | C44H59N7O5 | [5] |
| Molar Mass | 765.98 g/mol | [3][6] |
| Appearance | White to off-white powder | [5] |
| Solubility | Oil-soluble, alcohol-soluble | [2][7] |
| Melting Point | >100 °C (decomposes) | [7] |
UV Absorption Mechanism
The primary function of Iscotrizinol is to absorb incident UV radiation, thereby preventing it from reaching and damaging the skin. This process is governed by the molecule's electronic structure. The central 1,3,5-triazine ring, substituted with aromatic groups, forms a conjugated system of double bonds that acts as a chromophore.[1]
Upon exposure to UV radiation, the energy of a photon is absorbed by the chromophore, causing an electron to be promoted from a lower energy molecular orbital (ground state, S₀) to a higher energy molecular orbital (excited singlet state, S₁). The efficiency of this absorption is wavelength-dependent, with Iscotrizinol exhibiting strong absorption in the UVB (280-320 nm) and UVA II (320-340 nm) regions.[1]
| UV Spectrum | Wavelength Range | Absorption Profile | Peak Absorption (λmax) |
| UVB | 280–320 nm | High (>85%) | 310 nm |
| UVA II | 320–340 nm | Moderate (50–85%) | N/A |
| UVA I | 340–400 nm | Low (<50%) | N/A |
Data compiled from multiple sources.[1][2]
Energy Dissipation and Photostability
A critical feature of an effective UV filter is its ability to safely dissipate the absorbed energy without undergoing chemical degradation. Iscotrizinol is renowned for its exceptional photostability, losing only about 10% of its SPF protection after 25 hours of sun exposure.[1][3] This stability is attributed to a highly efficient and rapid energy dissipation mechanism.
The primary pathway for energy dissipation in Iscotrizinol is believed to be internal conversion , a non-radiative process.[1]
Caption: Proposed energy dissipation pathway for Iscotrizinol.
Following excitation to the S₁ state, the molecule rapidly transitions back to the ground state (S₀) without emitting a photon (fluorescence). The excess energy is converted into vibrational energy, which is then dissipated to the surrounding solvent molecules as heat.[1][2] This ultrafast de-excitation process, occurring on the picosecond timescale, prevents the molecule from residing in the excited state long enough to undergo photochemical reactions that could lead to degradation.
While internal conversion is considered the dominant deactivation mechanism, some studies on similar triazine compounds suggest that a portion of the excited singlet state molecules may undergo intersystem crossing to a triplet state (T₁).[6] However, for a highly photostable molecule like Iscotrizinol, any formed triplet states must also be efficiently deactivated to the ground state to prevent photosensitization reactions.
Experimental Protocols
UV-Visible Spectroscopy for Absorption Spectrum Determination
This protocol outlines the determination of the UV absorption spectrum of Iscotrizinol.
Caption: Workflow for UV-Visible Spectroscopy of Iscotrizinol.
Methodology:
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Solution Preparation: Prepare a stock solution of Iscotrizinol of known concentration in a suitable UV-transparent solvent, such as ethanol. From this stock solution, prepare a series of dilutions to fall within the linear range of the spectrophotometer.
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Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.
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Measurement: Record the absorbance spectrum of each solution from 290 nm to 400 nm, using the pure solvent as a reference blank.
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Analysis: Plot absorbance versus wavelength to determine the absorption spectrum and identify the λmax. To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient.
In Vitro Photostability Testing
This protocol provides a general framework for assessing the photostability of a sunscreen formulation containing Iscotrizinol.
Caption: General workflow for in vitro photostability testing.
Methodology:
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Sample Preparation: Apply a precise and uniform layer of the sunscreen formulation onto a roughened polymethyl methacrylate (PMMA) plate.[8]
-
Pre-irradiation Measurement: Measure the initial absorbance spectrum of the sunscreen film using a spectrophotometer equipped with an integrating sphere.[8]
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UV Exposure: Irradiate the sample with a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.
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Post-irradiation Measurement: Remeasure the absorbance spectrum of the irradiated sample.
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Analysis: Compare the pre- and post-irradiation spectra. The change in the area under the curve or the absorbance at key wavelengths can be used to quantify the photostability. A minimal change indicates high photostability.
Conclusion
Iscotrizinol's efficacy as a UV filter is a direct result of its molecular design. The conjugated triazine core provides strong absorption in the UVB and UVA II ranges, while its molecular structure facilitates a rapid and efficient de-excitation pathway, primarily through internal conversion. This rapid dissipation of absorbed energy as heat is the key to its exceptional photostability, allowing it to provide prolonged and reliable sun protection. The experimental protocols outlined provide a framework for the quantitative assessment of these crucial properties in the development and evaluation of sunscreen formulations.
References
- 1. Iscotrizinol | 154702-15-5 | Benchchem [benchchem.com]
- 2. UV Filter: Iscotrizinol - Jane Yoo MD [janeyoomd.com]
- 3. Iscotrizinol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iscotrizinol Sunbest-HEB - Diethylhexyl Butamido Triazone – UV Filter Sunscreen [vinnerlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. DIETHYLHEXYL BUTAMIDO TRIAZONE - Ataman Kimya [atamanchemicals.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
